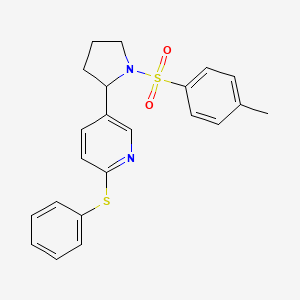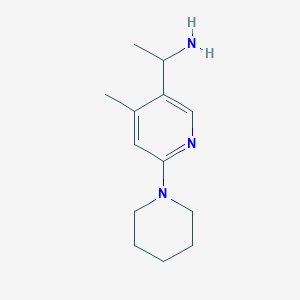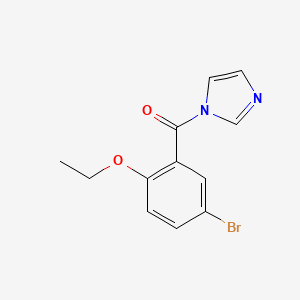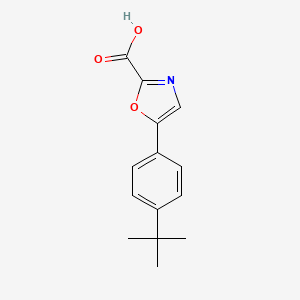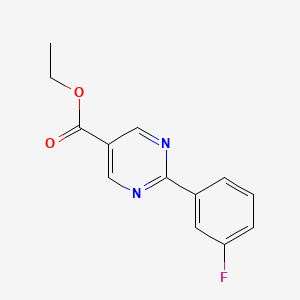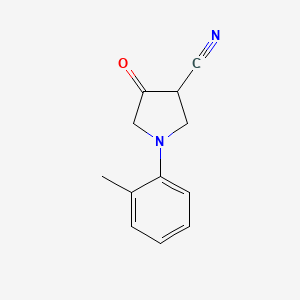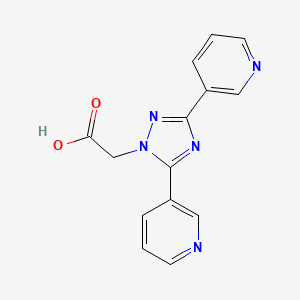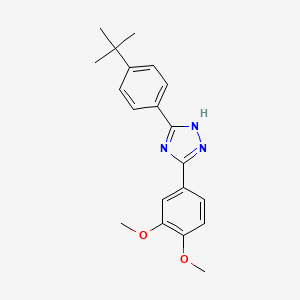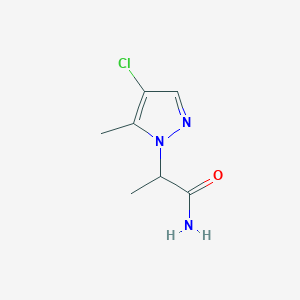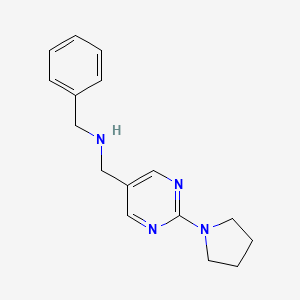
N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine is a complex organic compound that features a benzyl group attached to a pyrimidine ring, which is further substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine typically involves multiple steps. One common approach is the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. For example, the reaction mixture can be stirred at room temperature, and the progress can be monitored using thin-layer chromatography (TLC) with a suitable eluent mixture .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced amine derivatives.
Scientific Research Applications
N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure but with different functional groups, leading to distinct biological activities.
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share the pyrimidine and pyrrolidine rings but differ in their substitution patterns and resulting properties.
Uniqueness
N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group with a pyrimidine and pyrrolidine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H20N4 |
|---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1-phenyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine |
InChI |
InChI=1S/C16H20N4/c1-2-6-14(7-3-1)10-17-11-15-12-18-16(19-13-15)20-8-4-5-9-20/h1-3,6-7,12-13,17H,4-5,8-11H2 |
InChI Key |
VYQIFCKVHHANMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)CNCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


